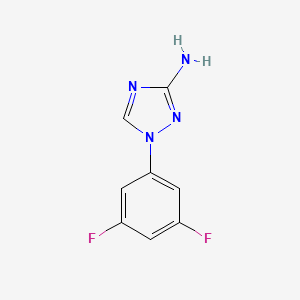1-(3,5-difluorophenyl)-1H-1,2,4-triazol-3-amine
CAS No.:
Cat. No.: VC18070360
Molecular Formula: C8H6F2N4
Molecular Weight: 196.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H6F2N4 |
|---|---|
| Molecular Weight | 196.16 g/mol |
| IUPAC Name | 1-(3,5-difluorophenyl)-1,2,4-triazol-3-amine |
| Standard InChI | InChI=1S/C8H6F2N4/c9-5-1-6(10)3-7(2-5)14-4-12-8(11)13-14/h1-4H,(H2,11,13) |
| Standard InChI Key | JCVDBVKINWPUNN-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=C(C=C1F)F)N2C=NC(=N2)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 1,2,4-triazole ring, a five-membered aromatic heterocycle with three nitrogen atoms at positions 1, 2, and 4. The 3,5-difluorophenyl group is attached to the triazole’s N1 position, while the amino group occupies the C3 position (Fig. 1). This arrangement creates a planar triazole ring with conjugated π-electrons, modified by the inductive effects of fluorine atoms.
Table 1: Key Molecular Properties
The fluorine atoms at the phenyl ring’s 3 and 5 positions enhance lipophilicity and metabolic stability, traits advantageous in drug design . The amino group participates in hydrogen bonding, influencing crystal packing and intermolecular interactions .
Synthetic Methodologies
Cyclocondensation Approaches
The synthesis of 1,2,4-triazoles typically involves cyclocondensation reactions. For this compound, a plausible route begins with the reaction of 3,5-difluoroaniline with a triazole precursor.
Step 1: Formation of the Triazole Core
Hydrazine derivatives react with nitriles or amidines under acidic conditions to form 1,2,4-triazoles. For example, aminoguanidine hydrochloride (a hydrazine analog) can cyclize with a carbonyl compound to yield a triazole intermediate .
| Step | Reagents/Conditions | Intermediate |
|---|---|---|
| 1 | Aminoguanidine HCl, HCl, reflux | 1H-1,2,4-triazol-3-amine |
| 2 | 3,5-Difluorophenylboronic acid, Cu(OAc)₂ | 1-(3,5-difluorophenyl)-1H-1,2,4-triazol-3-amine |
Tautomerism and Structural Dynamics
Prototropic Tautomerism
1,2,4-Triazoles exhibit annular tautomerism, where the hydrogen atom migrates between nitrogen atoms. In 1-(3,5-difluorophenyl)-1H-1,2,4-triazol-3-amine, two tautomers are possible (Fig. 2):
-
Tautomer A: Hydrogen on N1 (stable due to conjugation with the phenyl group).
-
Tautomer B: Hydrogen on N4 (less favored due to steric hindrance).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume